molecular formula C6H6N2O3 B565564 Acipimox-d4 CAS No. 1246816-28-3

Acipimox-d4

货号: B565564
CAS 编号: 1246816-28-3
分子量: 158.149
InChI 键: DJQOOSBJCLSSEY-VYMTUXDUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acipimox-d4 is a deuterated form of acipimox, a niacin derivative used primarily as a lipid-lowering agent. It is known for its ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of acipimox due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of acipimox-d4 involves the deuteration of acipimox. The process typically starts with 5-methylpyrazine-2-carboxylic acid. This compound is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt. An oxidant is then introduced to facilitate the formation of the nitrogen oxide, followed by cooling and crystallization to obtain acipimox .

Industrial Production Methods

For industrial production, the method is scaled up to ensure higher yield and purity. The process involves careful control of reaction conditions to avoid the use of metal catalysts, which simplifies the preparation process and makes it more suitable for large-scale production .

化学反应分析

Types of Reactions

Acipimox-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives that can be used for further chemical analysis and research .

科学研究应用

Type 2 Diabetes Management

Acipimox-d4 has been utilized in studies investigating its effects on insulin sensitivity and glucose metabolism. For instance, a double-blind trial demonstrated that acipimox significantly lowered plasma FFA levels and improved acute insulin response in patients with type 2 diabetes . Additionally, a study involving obese Zucker rats showed that acipimox administration reduced plasma glucose and insulin levels while enhancing glucose tolerance .

Hyperlipidemia Treatment

In clinical settings, this compound has been tested for its efficacy in treating hyperlipidemia. A randomized controlled trial revealed that patients receiving acipimox experienced significant reductions in triglyceride levels compared to placebo . Specifically, mean plasma triglyceride levels decreased from 777 mg/dl to 434 mg/dl after treatment . Furthermore, improvements in high-density lipoprotein (HDL) cholesterol were noted over extended treatment periods .

Sarcopenia and Muscle Function

Recent research has explored the potential of this compound to enhance skeletal muscle function in older adults with sarcopenia. A proof-of-concept study administered acipimox to participants aged 65 and older, aiming to increase skeletal muscle nicotinamide adenine dinucleotide (NAD) concentrations. Preliminary results indicated positive changes in mitochondrial function and muscle performance metrics after treatment . The study's design included muscle biopsies and MRI scans to assess changes before and after the intervention.

Lipid Metabolism Studies

Another significant application of this compound is in the investigation of lipid metabolism pathways. Research utilizing this compound has provided insights into the relationship between lipolysis and insulin sensitivity among morbidly obese individuals undergoing bariatric surgery. Findings suggested that reductions in lipolysis correlated with improved insulin sensitivity post-surgery .

Data Table: Summary of Clinical Findings

Study ReferencePopulationInterventionKey Findings
Patients with type IV hyperlipoproteinemiaAcipimox (750 mg/day)Significant reduction in plasma triglycerides (434 mg/dl vs 777 mg/dl)
Older adults with sarcopeniaAcipimox (250 mg/day)Improved skeletal muscle NAD concentrations; enhanced mitochondrial function
Obese Zucker ratsAcipimox (150 mg/kg)Reduced plasma glucose and insulin levels; improved glucose tolerance

作用机制

Acipimox-d4, like acipimox, acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase. This inhibition reduces the concentration of fatty acids in the blood plasma and their inflow into the liver. Consequently, the production of very-low-density lipoprotein cholesterol in the liver is reduced, leading to a decrease in low-density lipoprotein cholesterol and an increase in high-density lipoprotein cholesterol .

相似化合物的比较

Similar Compounds

Uniqueness

Acipimox-d4 is unique due to its deuterated nature, which allows for more precise tracking and analysis in scientific studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not easily obtainable with non-deuterated compounds .

生物活性

Acipimox-d4 is a deuterated analogue of acipimox, a nicotinic acid derivative primarily used for its lipid-lowering effects. This compound has garnered attention for its potential biological activities, particularly in metabolic and mitochondrial functions. This article reviews the biological activity of this compound, emphasizing its effects on lipid metabolism, mitochondrial function, and potential therapeutic applications.

Overview of this compound

Acipimox is known for its antilipolytic properties, primarily inhibiting the breakdown of fats in adipose tissue. The incorporation of deuterium in this compound enhances its stability and allows for more precise tracking in metabolic studies. This modification is particularly useful in pharmacokinetic studies and understanding the compound's biological mechanisms.

Acipimox functions by activating the G protein-coupled receptor GPR109A, which mediates the effects of niacin. This activation leads to a reduction in free fatty acid release from adipose tissue, subsequently lowering triglyceride levels in the bloodstream. Additionally, it has been shown to influence mitochondrial biogenesis and function.

Lipid Metabolism

This compound has been studied for its effects on lipid profiles in various populations:

  • Type 2 Diabetes Patients : A study involving 30 non-obese Type 2 diabetic patients demonstrated that Acipimox significantly reduced serum triglycerides (from 2.91 ± 1.75 to 2.05 ± 1.08 mg/dL) and total cholesterol (from 6.26 ± 1.17 to 5.66 ± 1.02 mg/dL) without adversely affecting blood glucose control .
  • Hyperlipoproteinemia : In patients with type IV hyperlipoproteinemia, Acipimox at a dose of 750 mg/day resulted in a significant reduction in plasma triglyceride levels (434 ± 60 vs. 777 ± 224 mg/dL) after treatment .

Mitochondrial Function

Research indicates that Acipimox may enhance mitochondrial function:

  • Mitochondrial Gene Expression : In a study involving patients with type 2 diabetes, two weeks of Acipimox treatment led to significant upregulation of genes involved in oxidative phosphorylation, increased skeletal muscle ATP content, and improved ex vivo mitochondrial respiration .
  • Sarcopenia Trials : Ongoing trials are investigating whether Acipimox can improve skeletal muscle NAD concentrations and mitochondrial respiratory chain function in older adults with sarcopenia . These studies aim to establish Acipimox as a potential therapeutic agent for improving muscle function in this demographic.

Case Studies

Several case studies have highlighted the effectiveness of Acipimox:

  • Case Study on Insulin Sensitivity : A double-blind study showed that Acipimox improved insulin sensitivity without altering blood glucose levels in Type 2 diabetic patients . This finding suggests that Acipimox could be beneficial for managing dyslipidemia while maintaining glycemic control.
  • Long-term Effects on Lipid Profiles : In a nine-month study involving patients with severe hypertriglyceridemia, long-term administration of Acipimox resulted in significant improvements in HDL cholesterol levels (+33.3%) and modifications in lipoprotein composition .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study FocusPopulationKey Findings
Lipid ProfileType 2 Diabetic PatientsReduced triglycerides and cholesterol without glucose impact
Mitochondrial FunctionType 2 Diabetic PatientsUpregulation of mitochondrial genes; increased ATP content
Sarcopenia TrialsOlder AdultsPotential improvement in muscle NAD concentrations
Long-term Lipid EffectsSevere HypertriglyceridemiaSignificant increase in HDL cholesterol

属性

IUPAC Name

3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOOSBJCLSSEY-VYMTUXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。